
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a hydroxyl group and a 2-methylprop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Alkylation: Introduction of the 2-methylprop-2-enyl group through an alkylation reaction.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or other hydroxylating agents.
Chiral Resolution: Separation of the desired enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the double bond in the 2-methylprop-2-enyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the 2-methylprop-2-enyl group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparación Con Compuestos Similares
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexanol: Similar but with different stereochemistry.
Uniqueness: (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
101859-19-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h9-11H,1,3-7H2,2H3/t9-,10+/m0/s1 |
Clave InChI |
GRXZGJVJOZWDAN-VHSXEESVSA-N |
SMILES isomérico |
CC(=C)C[C@@H]1CCCC[C@H]1O |
SMILES canónico |
CC(=C)CC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
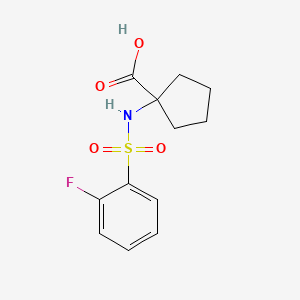

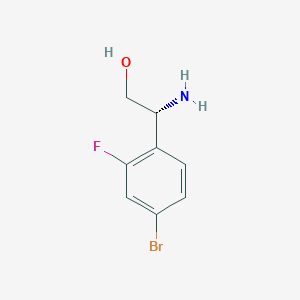
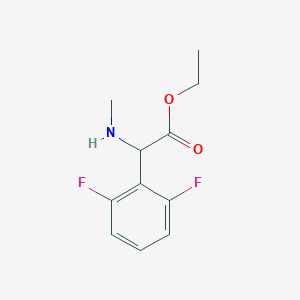
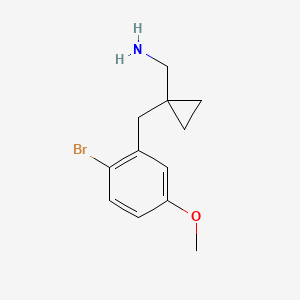
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
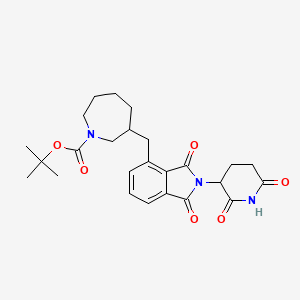
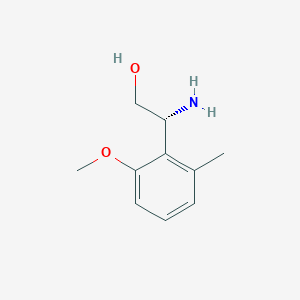
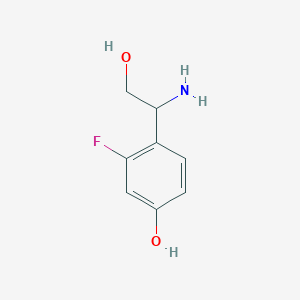
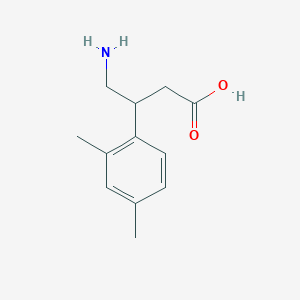
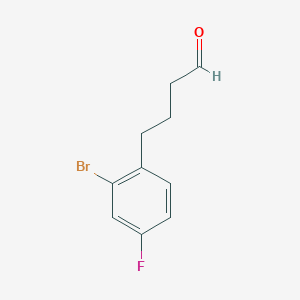
![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
